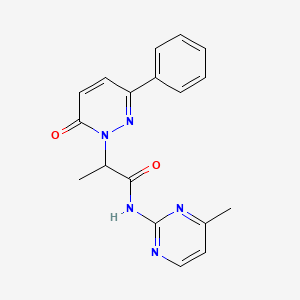
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPP is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth, apoptosis, and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which makes it a useful tool for studying the molecular mechanisms involved in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential toxicity and side effects. One potential area of research is the use of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to determine the safety and toxicity of this compound in various experimental settings.
Synthesemethoden
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can be synthesized through various methods, including the reaction of 4-methyl-2-aminopyrimidine with 6-oxo-3-phenylpyridazine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 4-methyl-2-aminopyrimidine with 6-oxo-3-phenylpyridazine-1-carboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and inflammation. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-10-11-19-18(20-12)21-17(25)13(2)23-16(24)9-8-15(22-23)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEADPZMXWCSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)

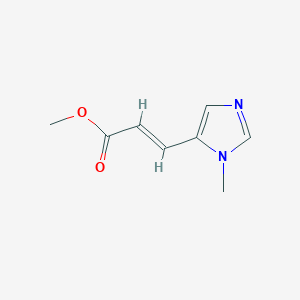
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)

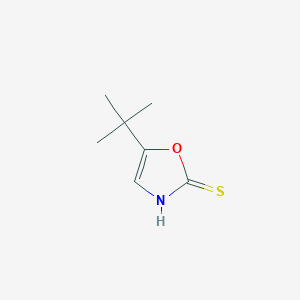
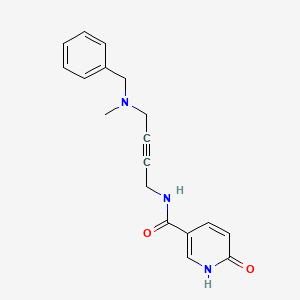
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
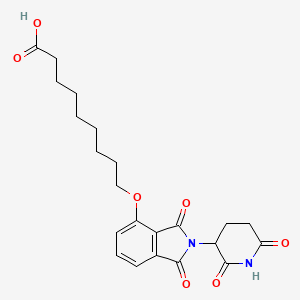
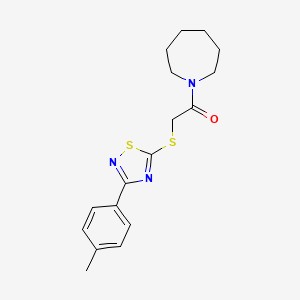

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2591954.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2591958.png)